N-[1-(furan-2-yl)-2-methoxyethyl]-2-(2-oxoazocan-1-yl)acetamide
Description
N-[1-(furan-2-yl)-2-methoxyethyl]-2-(2-oxoazocan-1-yl)acetamide is a synthetic organic compound characterized by the presence of a furan ring, a methoxyethyl group, and an azocane ring
Properties
IUPAC Name |
N-[1-(furan-2-yl)-2-methoxyethyl]-2-(2-oxoazocan-1-yl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24N2O4/c1-21-12-13(14-7-6-10-22-14)17-15(19)11-18-9-5-3-2-4-8-16(18)20/h6-7,10,13H,2-5,8-9,11-12H2,1H3,(H,17,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OHXAUEJHHZSBGO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC(C1=CC=CO1)NC(=O)CN2CCCCCCC2=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.37 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[1-(furan-2-yl)-2-methoxyethyl]-2-(2-oxoazocan-1-yl)acetamide typically involves multiple steps:
Formation of the furan ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the methoxyethyl group: This step often involves the alkylation of the furan ring using methoxyethyl halides in the presence of a base such as potassium carbonate.
Formation of the azocane ring: The azocane ring can be synthesized through a series of cyclization reactions involving amines and carbonyl compounds.
Coupling of the furan and azocane rings: This final step involves the formation of an amide bond between the two rings, typically using coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
N-[1-(furan-2-yl)-2-methoxyethyl]-2-(2-oxoazocan-1-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones or other oxygenated derivatives.
Reduction: The carbonyl group in the azocane ring can be reduced to form alcohols or amines.
Substitution: The methoxyethyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles such as amines, thiols, or halides can be used in the presence of a base like sodium hydride (NaH).
Major Products
Oxidation: Furanones or other oxygenated derivatives.
Reduction: Alcohols or amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N-[1-(furan-2-yl)-2-methoxyethyl]-2-(2-oxoazocan-1-yl)acetamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of diseases involving oxidative stress or inflammation.
Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of N-[1-(furan-2-yl)-2-methoxyethyl]-2-(2-oxoazocan-1-yl)acetamide involves its interaction with specific molecular targets and pathways:
Molecular Targets: Potential targets include enzymes involved in oxidative stress, such as superoxide dismutase (SOD) or catalase.
Pathways: The compound may modulate pathways related to inflammation, apoptosis, or cell proliferation.
Comparison with Similar Compounds
Similar Compounds
N-[1-(furan-2-yl)-2-hydroxyethyl]-2-(2-oxoazocan-1-yl)acetamide: Similar structure but with a hydroxyethyl group instead of a methoxyethyl group.
N-[1-(furan-2-yl)-2-ethoxyethyl]-2-(2-oxoazocan-1-yl)acetamide: Similar structure but with an ethoxyethyl group instead of a methoxyethyl group.
Uniqueness
N-[1-(furan-2-yl)-2-methoxyethyl]-2-(2-oxoazocan-1-yl)acetamide is unique due to the presence of the methoxyethyl group, which can influence its chemical reactivity and biological activity
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
